Benzidine, tetramethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

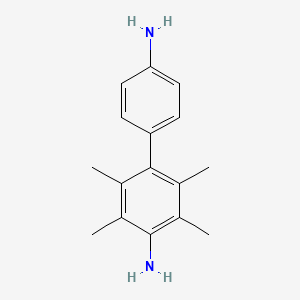

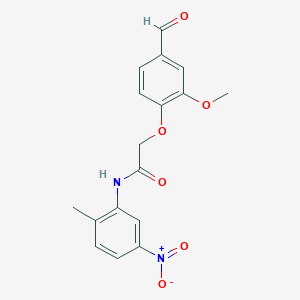

Benzidine, tetramethyl-: , also known as 3,3’,5,5’-tetramethylbenzidine, is a chemical compound with the molecular formula C16H20N2. It is a derivative of benzidine, where four methyl groups are attached to the benzene rings. This compound is widely used as a chromogenic substrate in various biochemical assays, particularly in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-tetramethylbenzidine typically involves the reaction of 3,3’,5,5’-tetramethylbiphenyl with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 3,3’,5,5’-tetramethylbenzidine involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as crystallization and distillation to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3’,5,5’-tetramethylbenzidine undergoes oxidation in the presence of peroxidase enzymes, such as horseradish peroxidase, to form a diimine-diamine complex.

Reduction: The compound can be reduced back to its original form using reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and peroxidase enzymes.

Reduction: Sodium borohydride.

Substitution: Various halogenated compounds and catalysts.

Major Products Formed:

Oxidation: 3,3’,5,5’-tetramethylbenzidine diimine.

Reduction: 3,3’,5,5’-tetramethylbenzidine.

Substitution: Substituted derivatives of 3,3’,5,5’-tetramethylbenzidine.

Scientific Research Applications

Chemistry: 3,3’,5,5’-tetramethylbenzidine is extensively used as a chromogenic substrate in colorimetric assays to detect the presence of peroxidase enzymes. It is also used in the detection of hemoglobin in forensic science .

Biology: In biological research, it is used in ELISA to quantify the presence of specific antigens or antibodies. The compound’s color change upon oxidation makes it a valuable tool for visualizing biochemical reactions .

Medicine: The compound is used in diagnostic kits to detect various diseases by measuring the levels of specific biomarkers in blood samples .

Industry: 3,3’,5,5’-tetramethylbenzidine is used in water treatment facilities to monitor chlorine levels. Its ability to change color in the presence of chlorine makes it an effective indicator for ensuring safe water quality .

Mechanism of Action

The mechanism of action of 3,3’,5,5’-tetramethylbenzidine involves its oxidation by peroxidase enzymes. The compound acts as a hydrogen donor, reducing hydrogen peroxide to water. During this process, 3,3’,5,5’-tetramethylbenzidine is oxidized to form a diimine-diamine complex, which imparts a blue color to the solution. This color change can be measured spectrophotometrically to quantify the presence of the enzyme or other analytes .

Comparison with Similar Compounds

o-Phenylenediamine: Another chromogenic substrate used in biochemical assays but has been replaced due to its carcinogenic properties.

Uniqueness: 3,3’,5,5’-tetramethylbenzidine is unique due to its non-carcinogenic nature, making it a safer alternative to benzidine and o-phenylenediamine. Its high sensitivity and specificity in colorimetric assays, along with its stability under various conditions, make it a preferred choice in scientific research and industrial applications .

Properties

CAS No. |

34314-06-2 |

|---|---|

Molecular Formula |

C16H20N2 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

4-(4-aminophenyl)-2,3,5,6-tetramethylaniline |

InChI |

InChI=1S/C16H20N2/c1-9-11(3)16(18)12(4)10(2)15(9)13-5-7-14(17)8-6-13/h5-8H,17-18H2,1-4H3 |

InChI Key |

MREDQCDWPUJMJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C)C)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12985837.png)

![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole](/img/structure/B12985883.png)

![(1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12985891.png)

![4-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B12985918.png)